molecular formula C4H10 B080890 1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane CAS No. 13275-39-3

1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane

Cat. No. B080890
CAS RN: 13275-39-3
M. Wt: 67.18 g/mol
InChI Key: NNPPMTNAJDCUHE-GQALSZNTSA-N
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Description

“1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane” is a chemical compound with the molecular formula C4H10. It is also known as 2-bromo-1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane .


Molecular Structure Analysis

The molecular structure of “1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane” consists of a propane backbone with three deuterium atoms replacing the hydrogen atoms on the first and third carbons, and a trideuteriomethyl group attached to the second carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane” include a molecular weight of 146.07400, a density of 1.295 g/mL at 25ºC, a boiling point of 72-74ºC (lit.), and a melting point of -20ºC (lit.) .

Safety And Hazards

“1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane” is classified as flammable (Hazard Code F) and has a signal word of “Danger”. The safety phrases associated with this compound are 16-33, and it has a flash point of 16ºC .

properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPMTNAJDCUHE-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

67.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane

Synthesis routes and methods I

Procedure details

An apparatus for the production of (meth)acrylic acid which is preferred according to the invention comprises the (meth)acrylic acid reactor and a quench absorber during the synthesis of (meth)acrylic acid by catalytic gaseous phase reaction of C4 starting compounds with oxygen. (Meth)acrylic acid may be obtained particularly preferably by catalytic gaseous phase oxidation of isobutene, isobutane, tert.-butanol, iso-butyraldehyde, methacrolein or meth-tert.-butylether. Further details on the production of (meth)acrylic acid are disclosed in EP 0 092 097 B1, EP 0 058 927 and EP 0 608 838.
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Synthesis routes and methods II

Procedure details

The oxidation zone is in a pressurized reactor which is partially filled with a liquid reaction mixture comprising 5 ppm of soluble molybdenum catalyst. The liquid reaction mixture can be deemed to be about 66% isobutane and about 34% of a liquid mixture of oxidate, comprising products and byproducts. Fresh isobutane is injected and recycle isobutane is injected into the liquid reaction mixture. An oxygen-containing gas is injected into the liquid reaction mixture. The reactor is maintained at 700 psig and at 280° F. The average residence time for the isobutane in the reactor is about 4 hours, and the extent of conversion of the isobutane is about 34%. The yields of byproducts and products from such oxidation of isobutane correspond to about 66% tertiary butyl alcohol (TBA), about 22% tertiary butyl hydroperoxide (TBHP), about 6% acetone, about 6% of a mixture comprising about 2% water, about 1.5% methanol and minor amounts of related components. About 1% of the isobutane is converted to carbon dioxide with a measurable amount of carbon monoxide.
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Synthesis routes and methods III

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
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Synthesis routes and methods IV

Procedure details

The [W]s—H catalyst (55.7 mg; 4.96% W/SiO2; 15.01 micromol of W) supported on silica is prepared as described above and then the reactor is charged with propane at atmospheric pressure (propane/W=790) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of isobutane, of butane, of pentane and, in a smaller proportion, of isopentane and of hexane is gradually obtained according to the following Table 5.
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Synthesis routes and methods V

Procedure details

The [Ta]s—H catalyst (46.6 mg; 4.44% Ta/SiO2; 11.4 micromol of Ta) is prepared as in Example 3 and then the reactor charged with propane at atmospheric pressure (propane/Ta=880) and heated at 150° C. under batch conditions. A mixture of methane, of ethane, of butane, of isobutane and, in a smaller proportion, of pentane, of isopentane and of C6 homologues is gradually obtained according to the following Table 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 2
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 3
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 4
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 5
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane
Reactant of Route 6
1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propane

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